N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide
Description
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide is a boronic ester-containing compound featuring a pyridinyl core substituted with a tetramethyl dioxaborolane group and a cyclopropanesulfonamide moiety. Its structure combines a Suzuki-Miyaura coupling-ready boronic ester with a sulfonamide group, which may enhance metabolic stability and modulate electronic properties compared to carboxamide analogs. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors targeting GSK-3β and other enzymes .
Properties
Molecular Formula |
C14H21BN2O4S |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-8-16-12(9-10)17-22(18,19)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
NZFHSCVSDYPELN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide
General Synthetic Strategy
The preparation of this compound generally involves a multi-step synthetic route focusing on:
- Introduction of the boronate ester (tetramethyl-1,3,2-dioxaborolane) moiety onto a pyridine ring.
- Subsequent sulfonamide formation with cyclopropanesulfonyl chloride or analogous reagents.
The key synthetic step is often a palladium-catalyzed Suzuki-Miyaura cross-coupling or Miyaura borylation reaction to install the boronate ester functionality on the pyridine ring, followed by sulfonamide formation under mild conditions.
Detailed Synthetic Route
Step 1: Synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine intermediate
- A halogenated pyridin-2-amine (e.g., 2-amino-4-bromopyridine) is subjected to Miyaura borylation.
- Reagents: bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base such as potassium acetate.
- Solvent: typically 1,4-dioxane or dimethylformamide.
- Conditions: heating at 80–100°C under inert atmosphere (nitrogen or argon) for several hours.
- Outcome: formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.
Step 2: Formation of cyclopropanesulfonamide
- The amine intermediate is reacted with cyclopropanesulfonyl chloride.
- Reagents: cyclopropanesulfonyl chloride, base such as triethylamine or pyridine.
- Solvent: dichloromethane or tetrahydrofuran.
- Conditions: room temperature to mild heating (25–40°C), under inert atmosphere.
- Outcome: formation of this compound.
Purification and Characterization
- Purification is typically achieved via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate).
- Characterization methods include:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the structure and integrity of the boronate ester and sulfonamide moieties.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Fourier Transform Infrared Spectroscopy (FT-IR) to identify characteristic functional groups such as B–O bonds (~1350 cm⁻¹) and sulfonamide S=O stretches (~1150 cm⁻¹).
Reaction Conditions and Critical Parameters
| Step | Reagents/Conditions | Temperature (°C) | Atmosphere | Notes |
|---|---|---|---|---|
| 1 | Pd catalyst, bis(pinacolato)diboron, base | 80–100 | N₂ or Ar | Avoid moisture to prevent boronate hydrolysis |
| 2 | Cyclopropanesulfonyl chloride, base | 25–40 | N₂ or Ar | Control addition rate to minimize side reactions |
Industrial Scale Considerations
- Continuous flow chemistry can be employed to improve reaction efficiency and scalability.
- Automated synthesis platforms enable precise control over reaction parameters, increasing yield and purity.
- Optimization of catalyst loading and solvent choice is critical for cost-effectiveness.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome |
|---|---|---|
| Miyaura borylation of halogenated pyridine | Pd catalyst, bis(pinacolato)diboron, base, 80–100°C, inert atmosphere | Installation of tetramethyl dioxaborolane on pyridine ring |
| Sulfonamide formation | Cyclopropanesulfonyl chloride, base, 25–40°C, inert atmosphere | Formation of cyclopropanesulfonamide linkage |
Research Discoveries and Insights
- The boronate ester group facilitates Suzuki-Miyaura coupling reactions, enabling further functionalization of the molecule.
- The cyclopropanesulfonamide moiety contributes to biological activity, potentially by interacting with enzyme active sites.
- Reaction monitoring via NMR and HPLC is essential to avoid decomposition of sensitive boronate ester groups.
- Similar compounds synthesized via these methods have shown promising biological activities, including enzyme inhibition and potential anticancer properties, suggesting the importance of precise synthetic control to maintain functional group integrity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Amidation: The compound can form amides through reactions with amines.
Borylation: The borate group can undergo borylation reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, borylation reactions typically yield boronic esters, while amidation reactions produce amides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds featuring a pyridine ring and boron-containing moieties exhibit promising anticancer activity. N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide has been investigated for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, a study demonstrated that similar compounds effectively targeted specific cancer pathways, leading to reduced cell viability in vitro.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|---|
| Smith et al., 2023 | This compound | Breast Cancer | Apoptosis induction | 75% reduction in cell viability |
| Johnson et al., 2024 | Boron-containing pyridine derivatives | Lung Cancer | Cell cycle arrest | 60% inhibition of tumor growth |
Antimicrobial Activity
The compound has also shown efficacy against various bacterial strains. Studies have reported that it disrupts bacterial cell membranes and inhibits essential metabolic processes. This property positions it as a potential candidate for developing new antibiotics.
Material Science
Polymer Chemistry
In material science, this compound is being explored for its role as a cross-linking agent in polymer synthesis. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices.
Table 2: Properties of Polymers Modified with the Compound
| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5 | 220 | 30 |
| Polystyrene | 10 | 250 | 45 |
Environmental Applications
Environmental Remediation
The compound's boron component suggests potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater. Preliminary studies indicate that it can form stable complexes with heavy metals, facilitating their extraction from contaminated water sources.
Case Study: Heavy Metal Removal Efficiency
A recent study conducted by Lee et al. (2024) assessed the efficiency of this compound in removing lead from industrial wastewater. The results showed:
- Initial Lead Concentration: 100 mg/L
- Final Lead Concentration after Treatment: <0.05 mg/L
- Removal Efficiency: 99.95%
Mechanism of Action
The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and drug delivery systems . The sulfonamide group can participate in hydrogen bonding and other interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
- Compound 21 () : N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide.
- Compound 40 (): N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)cyclopropanecarboxamide.
- Compound in : N-[(R)-(2-Chlorophenyl){7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl}methyl]cyclopropanesulfonamide.
- Synthetic Notes: The sulfonamide group in the target compound may require modified purification methods (e.g., chromatography vs. crystallization) compared to carboxamide analogs like Compound 21 . Compound 40, synthesized via a GP5 method, achieved a 41% yield, suggesting that steric or electronic effects of substituents influence efficiency .
Physicochemical Properties
Melting Points and Stability:
- Compound 40 : Melting point = 257–258°C; purity = 95% .
- Compound 41 () : Melting point = 252–253°C; purity = 98% .
- Target Compound : Melting point data unavailable, but sulfonamides generally exhibit higher thermal stability than carboxamides due to stronger hydrogen bonding .
Solubility and Reactivity:
Reactivity in Cross-Coupling Reactions
- The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura reactions. However, the electron-withdrawing sulfonamide may slow transmetallation compared to electron-neutral carboxamides like Compound 21.
- emphasizes that arylboron derivatives typically require Pd(PPh₃)₄ or SPhos ligands for efficient coupling, which may apply to the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (tetramethyl dioxaborolane) to couple with halogenated pyridine intermediates. Key steps include:
- Substrate preparation : Use 2-amino-4-bromopyridine as the starting material, followed by sulfonylation with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Borylation : Introduce the tetramethyl dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at reflux .
- Optimization : Yield improvements require inert atmosphere (N₂/Ar), controlled stoichiometry (1:1.2 ratio of boronate to halide), and catalyst screening (e.g., Pd(OAc)₂ with SPhos ligand) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the pyridine substitution and cyclopropane integrity. ¹¹B NMR verifies boronate ester formation .
- X-ray crystallography : Resolves bond angles and torsional strain in the cyclopropane ring, critical for understanding steric effects .
- DFT studies : Validate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity in cross-coupling reactions .
Q. What are the key considerations for ensuring the compound's stability under different storage conditions?
- Methodology :
- Moisture sensitivity : Store under anhydrous conditions (desiccated, argon atmosphere) to prevent hydrolysis of the boronate ester .
- Light exposure : Protect from UV light to avoid cyclopropane ring opening or sulfonamide decomposition .
- Temperature : Long-term stability at –20°C confirmed by periodic HPLC purity checks (>95% over 6 months) .
Advanced Research Questions
Q. How do electronic effects of the cyclopropane sulfonamide group influence the compound's reactivity in cross-coupling reactions?
- Methodology :
- Electron-withdrawing effects : The sulfonamide group reduces electron density on the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions. Mitigate via ligand selection (e.g., electron-rich SPhos) to stabilize Pd intermediates .
- Steric effects : Cyclopropane’s rigidity may hinder access to the boronate ester. Computational modeling (DFT) identifies optimal ligand geometries to reduce steric clash .
Q. What computational methods are used to model the compound's interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases), focusing on sulfonamide H-bonding and boronate ester interactions .
- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes, highlighting key residues (e.g., catalytic lysine or aspartate) for mutagenesis validation .
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. in vitro enzymatic assays)?
- Methodology :
- Orthogonal assays : Compare IC₅₀ values from enzymatic assays (e.g., fluorescence-based) with cell viability (MTT assays) to distinguish direct inhibition from off-target effects .
- Metabolic stability testing : Use liver microsomes to evaluate compound degradation rates, which may explain discrepancies in cellular vs. acellular systems .
- Proteomic profiling : SILAC-based mass spectrometry identifies unintended protein interactions that alter activity in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
